![molecular formula C12H17N3O B1604462 N-(4-methylpyridin-2-yl)piperidine-4-carboxamide CAS No. 865078-92-8](/img/structure/B1604462.png)
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide
Overview
Description
“N-(4-methylpyridin-2-yl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 . It is a solid substance that is used for research purposes .
Molecular Structure Analysis
The InChI code for “N-(4-methylpyridin-2-yl)piperidine-4-carboxamide” is 1S/C12H17N3O/c1-9-2-7-14-11(8-9)15-12(16)10-3-5-13-6-4-10/h2,7-8,10,13H,3-6H2,1H3,(H,14,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(4-methylpyridin-2-yl)piperidine-4-carboxamide” is a solid substance that should be stored at room temperature . It has a molecular weight of 219.28 .Scientific Research Applications
Synthesis and Pharmacological Applications
Piperidine derivatives, including N-(4-methylpyridin-2-yl)piperidine-4-carboxamide, are crucial in drug design and play a significant role in the pharmaceutical industry. They are present in various classes of pharmaceuticals and alkaloids. Recent advances in synthesis methods have expanded their pharmacological applications, particularly in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Anti-Angiogenic Applications
These compounds have shown promise in anti-angiogenic applications, which is the process of inhibiting the growth of new blood vessels. This is particularly relevant in cancer treatment, as tumor growth and metastasis are dependent on angiogenesis. Some derivatives have demonstrated significant anti-angiogenic activities, suggesting potential as anticancer agents .
DNA Cleavage Studies
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide derivatives have been studied for their DNA cleavage abilities. This is important in cancer therapy, as DNA cleavage can inhibit the replication of tumor cells. The presence of certain functional groups may enhance these properties, indicating a pathway for the development of new anticancer drugs .
Material Science Applications
Heterocyclic compounds like piperidine derivatives find applications in material science. They are used in the development of fluorescent sensors, dyestuffs, brightening agents, plastics, information storage, and analytical reagents. Their versatility in material science highlights their importance beyond pharmaceuticals .
Antibacterial Efficacy
Research has also explored the antibacterial efficacy of piperidine derivatives. They have been tested against various bacterial strains, including those resistant to common antibiotics. Some derivatives have shown high activity, indicating their potential use in developing new antibacterial treatments .
Antifungal Activity
The antifungal activity of piperidine derivatives has been investigated, with some compounds exhibiting moderate to high inhibition activities against fungal pathogens. This suggests their use in creating new antifungal agents that could be more effective than current commercial fungicides .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-9-2-7-14-11(8-9)15-12(16)10-3-5-13-6-4-10/h2,7-8,10,13H,3-6H2,1H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLKNRXWKYRFCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650288 | |
Record name | N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |
CAS RN |
865078-92-8 | |
Record name | N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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